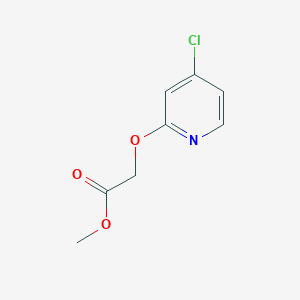

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate

Description

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an ether-linked methyl acetate group at the 2-position. Its molecular formula is C₈H₈ClNO₃, with a molecular weight of ~201.6 g/mol.

The compound’s structural features suggest applications in agrochemicals, particularly as a precursor or active ingredient in fungicides, given the known fungicidal activity of structurally related strobilurin analogues .

Properties

CAS No. |

1346707-65-0 |

|---|---|

Molecular Formula |

C8H8ClNO3 |

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 2-(4-chloropyridin-2-yl)oxyacetate |

InChI |

InChI=1S/C8H8ClNO3/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 |

InChI Key |

WQTQQGRBDGFFOD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-chloropyridin-2-yl)oxy)acetate typically involves the reaction of 4-chloropyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed

Nucleophilic substitution: Various substituted pyridine derivatives.

Hydrolysis: 2-((4-chloropyridin-2-yl)oxy)acetic acid.

Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is used in a wide range of scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((4-chloropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-((4-chloropyridin-2-yl)oxy)acetate with structurally analogous compounds, emphasizing molecular properties, synthesis, and biological activity.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons:

Heterocyclic Core and Substituent Effects

- Pyridine vs. Pyrimidine/Pyrazole: The pyridine ring in the target compound offers a distinct electronic profile compared to pyrimidine (two nitrogen atoms) or pyrazole (adjacent nitrogens).

- Substituent Position : Chlorine at the 4-position on pyridine (target compound) vs. 6-position on pyrimidine () alters steric hindrance and dipole interactions, impacting solubility and reactivity.

Linkage and Functional Groups

- Ether vs. Thioether : The ether linkage in the target compound is more polar and hydrolytically stable than the thioether in ’s compound, which may degrade faster in oxidative environments .

- Ester Groups : Methyl esters (target compound, ) are generally more volatile but less lipophilic than ethyl esters (), affecting bioavailability and environmental persistence.

Research Findings and SAR Insights

- Steric Considerations : Bulky aryl groups on pyrazole () improve fungicidal potency but may reduce solubility, whereas smaller substituents (e.g., methyl in ) balance activity and pharmacokinetics .

- Stability : Ether-linked acetates (target compound) are more stable under acidic conditions compared to thioethers, which may oxidize to sulfoxides .

Biological Activity

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a chlorinated pyridine moiety. The presence of the chloropyridine ring is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, chloropyridinyl esters have shown inhibitory effects against various pathogens. A study on chloropyridinyl esters of nonsteroidal anti-inflammatory agents demonstrated their potential as inhibitors of SARS-CoV-2, suggesting a broader antiviral capability for compounds with chloropyridine derivatives .

Anti-inflammatory Effects

The incorporation of the chloropyridine moiety into ester compounds has been linked to enhanced anti-inflammatory activity. Studies have reported that such compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .

Study 1: Antichlamydial Activity

One significant study investigated the antichlamydial activity of synthesized molecules based on similar scaffolds. The results showed that certain derivatives exhibited selective activity against Chlamydia trachomatis, highlighting the importance of structural modifications in enhancing biological efficacy .

Table 1: Antichlamydial Activity of Compounds

| Compound | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| Compound 1 | 50 | Disruption of inclusion morphology |

| Compound 2 | 32 | Inhibition of chlamydial growth |

Study 2: Antiviral Potential

Another study focused on the synthesis of chloropyridinyl esters, which demonstrated significant antiviral activity against SARS-CoV-2. The IC50 values ranged from 3.47 µM to much lower values depending on structural modifications, indicating that methyl substitution on the aromatic ring can enhance activity .

Table 2: Antiviral Activity of Chloropyridinyl Esters

| Compound | IC50 (µM) | EC50 (µM) | Comments |

|---|---|---|---|

| Compound A | 3.47 | 64 | Effective against SARS-CoV-2 |

| Compound B | 650 nM | - | Improved enzyme activity |

The mechanisms underlying the biological activities of this compound are likely multifaceted. The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with biological targets by modulating electronic properties and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.